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Introduction

Peroxidase is an oxidoreductase enzyme that catalyzes the oxidation of a wide variety of
substrates by hydrogen peroxide. Its activity is a key biomarker in various biological processes
and is widely utilized in diagnostic and biotechnological applications. This document provides a
detailed protocol for the spectrophotometric determination of peroxidase activity using O-
Anisidine hydrochloride as a chromogenic substrate. The assay is based on the principle that
in the presence of peroxidase, O-Anisidine is oxidized by hydrogen peroxide to form a colored
product, which can be quantified by measuring the absorbance at a specific wavelength.[1][2]
This method is a reliable and cost-effective way to measure peroxidase activity in various
samples.

Principle of the Assay

The enzymatic reaction involves the transfer of electrons from O-Anisidine to hydrogen
peroxide, catalyzed by peroxidase. This results in the formation of an oxidized, colored product.
[1][3] The rate of formation of this colored product is directly proportional to the peroxidase
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activity in the sample. The reaction can be monitored by measuring the increase in absorbance
at 460 nm.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the spectrophotometric
determination of peroxidase using O-Anisidine hydrochloride.

Parameter Value Reference

Wavelength of Maximum

460 nm [1]
Absorbance (Amax)
Optimal pH 5.0-6.0 [4]
Molar Extinction Coefficient of

30,000 M—icm~t [1]

Oxidized O-Anisidine

0.01M Sodium Phosphate, pH
Recommended Buffer 6.0 [5]

Experimental Protocols
Reagent Preparation

Caution: O-Anisidine is a potential carcinogen and should be handled with appropriate personal
protective equipment (PPE).[6]

e 0.01M Sodium Phosphate Buffer (pH 6.0):

o Prepare a stock solution of 1M Sodium Phosphate Monobasic and 1M Sodium Phosphate

Dibasic.

o To prepare 1L of 0.01M buffer, add the appropriate volumes of the stock solutions to ~950

mL of deionized water.

o Adjust the pH to 6.0 using a pH meter and by adding either the monobasic or dibasic stock

solution.
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o Bring the final volume to 1L with deionized water.

e O-Anisidine Hydrochloride Solution (1% in Methanol):
o Dissolve 1g of O-Anisidine hydrochloride in 100 mL of methanol.

o This solution may not dissolve completely; vortex briefly and allow the solid to settle before
use.[5]

o Store in an amber bottle or a container wrapped in foil to protect from light.[5] Prepare this
solution fresh.

e Hydrogen Peroxide (H202) Substrate Solution (0.003%):

o Prepare a 0.3% H20:2 solution by diluting a stock solution (e.g., 30% H2032) in deionized
water.

o Immediately before use, dilute the 0.3% H20:2 solution 1:100 with 0.01M Sodium
Phosphate Buffer (pH 6.0) to a final concentration of 0.003%.[5]

e Enzyme Sample:

o Dilute the peroxidase-containing sample to an appropriate concentration (e.g., 1-2 pg/mL)
with 0.01M Sodium Phosphate Buffer (pH 6.0).[5] The optimal dilution will depend on the
activity of the enzyme in the sample and should be determined empirically.

Assay Procedure

» Prepare the Reaction Mixture: In a suitable tube, add 0.05 mL of the 1% O-Anisidine
hydrochloride solution to 6.0 mL of the 0.003% H20:2 substrate solution and vortex to mix.

[5]

o Set up the Spectrophotometer: Set the spectrophotometer to read absorbance at 460 nm
and equilibrate the temperature to 25°C.

» Prepare Blank and Reaction Tubes:

o Reaction Tube: Add 2.9 mL of the O-Anisidine/H202 mixture to a cuvette.[5]
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o Control (Blank) Tube: Add 2.9 mL of the O-Anisidine/H202 mixture to a separate cuvette.

[5]

« Initiate the Reaction:
o Attime =0, add 100 pL of the diluted enzyme sample to the Reaction Tube.[5]
o Add 100 pL of 0.01M Sodium Phosphate Buffer (pH 6.0) to the Control Tube.[5]
o Mix both tubes thoroughly by inversion.

» Measure Absorbance:

o Immediately place the Reaction Tube in the spectrophotometer and record the absorbance
at 460 nm every 15 seconds for 3 minutes.[5]

o Alternatively, for an endpoint assay, stop the reaction after 3 minutes by adding 100 pL of
concentrated sodium azide (NaNs).[5]

o Calculate Peroxidase Activity:

o Determine the rate of change in absorbance per minute (AAsso/min) from the linear portion
of the kinetic curve.

o One unit of peroxidase activity is defined as the amount of enzyme that decomposes 1
pmole of hydrogen peroxide per minute at 25°C.[5]

o The activity can be calculated using the Beer-Lambert law: Activity (U/mL) = (AAaso/min *
Total Assay Volume (mL)) / (¢ * Light Path (cm) * Enzyme Volume (mL)) Where € is the
molar extinction coefficient of the oxidized O-Anisidine (30,000 M~cm™1).

Visualizations
Experimental Workflow
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Caption: Experimental workflow for the spectrophotometric determination of peroxidase activity.
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Caption: Simplified reaction pathway for the peroxidase-catalyzed oxidation of O-Anisidine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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